molecular formula C7H14ClNO B15225418 (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one

Cat. No.: B15225418
M. Wt: 163.64 g/mol
InChI Key: HYDQIALFKDMGTP-FSPLSTOPSA-N
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Description

(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one is a chiral organochloride compound with the molecular formula C₇H₁₃ClNO. Its hydrochloride salt form, this compound hydrochloride (C₇H₁₅Cl₂NO, MW: 200.1 g/mol), is commonly referenced in scientific literature and commercial catalogs . Key features include:

  • Stereochemistry: The (3S,4S) configuration ensures enantiomeric specificity, critical for interactions in biological systems.
  • Functional Groups: A ketone group at position 2, a chloro substituent at position 1, and an amino group at position 3.
  • Applications: Primarily used in pharmaceutical research, particularly as a protease inhibitor (e.g., H-ILE-CMK HCl) .
  • Purity: Commercial batches typically exceed 95% purity, with some suppliers offering 97% purity .
  • CAS Numbers: Discrepancies exist between sources, with 59079-44-6 and 1326303-35-8 both cited for the hydrochloride salt .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one

InChI

InChI=1S/C7H14ClNO/c1-3-5(2)7(9)6(10)4-8/h5,7H,3-4,9H2,1-2H3/t5-,7-/m0/s1

InChI Key

HYDQIALFKDMGTP-FSPLSTOPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)CCl)N

Canonical SMILES

CCC(C)C(C(=O)CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable hexane derivative.

    Chlorination: Introduction of the chloro group can be achieved through halogenation reactions using reagents such as thionyl chloride or phosphorus trichloride.

    Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the chloro derivative under controlled conditions.

    Stereoselective Synthesis: Ensuring the correct (3S,4S) configuration may involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: Both the amino and chloro groups can participate in nucleophilic substitution reactions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with thiols can produce thioethers.

Scientific Research Applications

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound and its analogs are investigated for therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism by which (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.3 g/mol) .
  • Structural Differences: Contains a cyclohexanone core with a methoxyphenyl and methylamino substituent. Lacks a chlorine atom but shares a ketone and amino group.
  • Applications : Acts as a dissociative anesthetic, unlike the protease-inhibiting activity of the target compound .
  • Reactivity : The methoxy group enhances lipophilicity, contrasting with the hydrophilic hydrochloride salt form of the target compound.

1-Bromo-3-chloro-2,4-dimethoxybenzene

  • Molecular Formula : C₈H₇BrClO₂ (MW: 259.5 g/mol) .
  • Structural Differences: Aromatic chlorinated compound with bromine and methoxy groups. No amino or ketone functionalities.
  • Applications : Used in agrochemical synthesis, highlighting divergent utility compared to the target compound’s biomedical focus .

Ethyl 3-Chloropyridazine-4-carboxylate

  • Molecular Formula : C₇H₆ClN₂O₂ (MW: 189.6 g/mol) .
  • Structural Differences: Pyridazine ring with a chlorine atom and ester group. Lacks amino and branched alkyl chains.
  • Reactivity : The electron-deficient pyridazine ring increases susceptibility to nucleophilic attack, unlike the ketone-dominated reactivity of the target compound .

Data Table: Comparative Analysis

Compound Molecular Formula MW (g/mol) Key Functional Groups Applications Purity
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one HCl C₇H₁₅Cl₂NO 200.1 Chloro, amino, ketone Protease inhibition >95%
Methoxmetamine C₁₄H₁₉NO₂ 233.3 Methoxyphenyl, methylamino, ketone Dissociative anesthesia N/A
1-Bromo-3-chloro-2,4-dimethoxybenzene C₈H₇BrClO₂ 259.5 Bromo, chloro, methoxy Agrochemical synthesis N/A
Ethyl 3-chloropyridazine-4-carboxylate C₇H₆ClN₂O₂ 189.6 Chloropyridazine, ester Heterocyclic intermediate N/A

Key Research Findings

Stereochemical Impact: The (3S,4S) configuration of the target compound enhances binding affinity to proteases, unlike racemic mixtures or non-chiral analogs .

Solubility : The hydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to neutral analogs, critical for bioavailability in drug development .

Stability: The chloro and amino groups render the compound sensitive to hydrolysis under basic conditions, necessitating storage at -20°C for long-term stability .

Notes on Contradictions and Limitations

    Biological Activity

    (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is a chiral compound with significant biological activity due to its unique structural features, including an amino group and a chlorine atom. This article explores its biological properties, potential applications, and relevant research findings.

    Structural Characteristics

    The compound's structure is characterized by the presence of two stereogenic centers at the 3rd and 4th positions, which contribute to its chirality. The chemical formula is C7_7H14_{14}ClN\O, and its structural representation indicates that it can participate in various chemical reactions typical for amino and halogenated compounds.

    Antimicrobial Properties

    Compounds similar to this compound often exhibit antimicrobial activity due to the presence of amino and halogen substituents. Preliminary studies suggest that this compound may also possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents.

    Cytotoxicity and Enzyme Inhibition

    Research indicates that derivatives of this compound may have cytotoxic effects on certain cancer cell lines. This cytotoxicity is hypothesized to be linked to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways.

    The biological effects of this compound are believed to arise from its interactions with various molecular targets. These include:

    • Enzyme Binding : The amino group can interact with active sites on enzymes, potentially inhibiting their function.
    • Receptor Modulation : The compound may bind to specific receptors, altering signal transduction pathways involved in cellular responses.

    Case Studies

    Comparative Analysis with Similar Compounds

    Compound NameStructure FeaturesBiological Activity
    1-Amino-2-bromohexaneSimilar backbone with bromine instead of chlorineAntimicrobial properties
    2-Amino-3-chloropentaneShorter carbon chain; similar functional groupsCytotoxic effects
    3-Amino-1-fluorohexan-2-oneFluorine substitution; potential for different reactivityEnzyme inhibition
    4-MethylaminohexanamideAmide functional group; altered biological activityAnti-inflammatory properties

    This table illustrates how variations in substituents and chain length can significantly influence biological activities and applications.

    Synthesis and Derivatives

    The synthesis of this compound typically involves several steps:

    • Chlorination : Introduction of the chloro group via halogenation reactions.
    • Amination : Nucleophilic substitution reactions introduce the amino group.
    • Stereoselective Control : Use of chiral catalysts ensures the correct stereochemistry during synthesis.

    Q & A

    Q. What are the recommended synthetic routes and critical optimization parameters for (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one?

    The synthesis of this compound typically involves chiral precursors and stereoselective reactions. Key steps include:

    • Starting materials : Chiral β-amino alcohols or ketones with protected amine groups to preserve stereochemistry during halogenation .
    • Chlorination : Use of reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to introduce the chloro group at position 1 .
    • Catalysts : Asymmetric catalysts (e.g., chiral Lewis acids) to maintain (3S,4S) configuration during ring-opening or alkylation steps .
    • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .

    Q. How is the stereochemical integrity of this compound validated experimentally?

    • X-ray crystallography : Resolves absolute configuration (e.g., evidence from structurally similar compounds in ).
    • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of coupling constants and diastereotopic protons confirms spatial arrangement .
    • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.e.) ≥98% .

    Q. What are the stability considerations and recommended storage protocols for this compound?

    • Stability : Susceptible to hydrolysis due to the ketone and chloro groups. Degradation occurs in humid or basic conditions .
    • Storage :
      • Temperature: -20°C under inert gas (argon) .
      • Packaging: Sealed in moisture-resistant containers (e.g., flame-sealed glass ampules) .
    • Handling : Use anhydrous solvents and gloveboxes to prevent decomposition .

    Advanced Research Questions

    Q. How can computational modeling guide the optimization of enantioselective synthesis?

    • DFT calculations : Predict transition states and energy barriers for stereochemical pathways .
    • Molecular docking : Screens chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
    • Case study : A 2025 study on methyl (3R,4S)-3-amino-4-methylhexanoate HCl used DFT to optimize reaction coordinates, achieving 92% e.e. .

    Q. What experimental strategies resolve contradictions in kinetic vs. thermodynamic control during synthesis?

    • Temperature modulation : Lower temperatures favor kinetic control (e.g., -78°C for selective chloro-ketone formation) .
    • Additives : Use of crown ethers to stabilize intermediates and shift equilibrium .
    • In situ monitoring : Raman spectroscopy tracks reaction progress to identify competing pathways .

    Q. How does the compound’s stereochemistry influence its reactivity in cross-coupling reactions?

    • Steric effects : The 4-methyl group hinders nucleophilic attack at C2, favoring regioselective substitution at C1 .
    • Electronic effects : The electron-withdrawing chloro group activates the ketone for nucleophilic additions (e.g., Grignard reagents) .
    • Example : In Pd-catalyzed couplings, the (3S,4S) configuration directs transmetallation to the less hindered face .

    Methodological Recommendations

    • Contradiction analysis : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify reproducibility issues .
    • Safety protocols : Follow GHS guidelines for handling corrosive/hazardous intermediates (e.g., wear nitrile gloves, use fume hoods) .

    This FAQ synthesizes data from peer-reviewed protocols and safety guidelines, prioritizing academic rigor over industrial applications. For extended synthesis protocols, consult crystallographic data in and kinetic studies in .

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